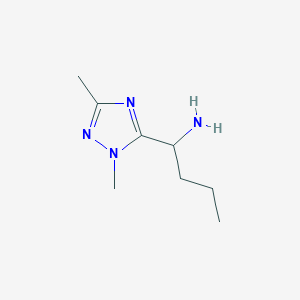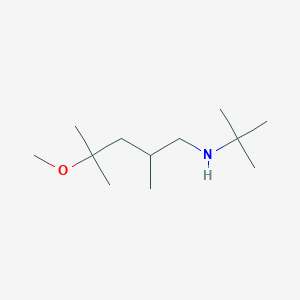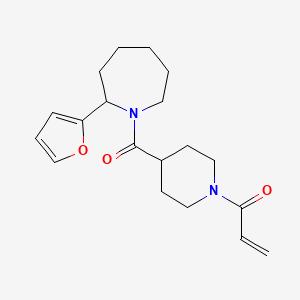![molecular formula C7H9NO2 B13532068 2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)
2-Isocyanato-7-oxabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isocyanato-7-oxabicyclo[221]heptane is a bicyclic compound that features an isocyanate group and an oxabicycloheptane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-7-oxabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification processes such as distillation or crystallization to obtain the desired compound in high purity . The scalability of this method makes it suitable for industrial applications.
化学反応の分析
Types of Reactions
2-Isocyanato-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the isocyanate group, leading to the formation of ureas or carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include oxides, alcohols, amines, ureas, and carbamates . These products have various applications in organic synthesis and materials science.
科学的研究の応用
2-Isocyanato-7-oxabicyclo[2.2.1]heptane has several scientific research applications:
作用機序
The mechanism of action of 2-Isocyanato-7-oxabicyclo[2.2.1]heptane involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules, facilitating the synthesis of complex structures . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound shares the oxabicycloheptane structure but lacks the isocyanate group.
1,4-Epoxycyclohexane: Another similar compound with an epoxy group instead of an isocyanate.
Uniqueness
2-Isocyanato-7-oxabicyclo[2.2.1]heptane is unique due to the presence of the isocyanate group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives . This makes it a valuable compound in organic synthesis and materials science.
特性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC名 |
2-isocyanato-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H9NO2/c9-4-8-6-3-5-1-2-7(6)10-5/h5-7H,1-3H2 |
InChIキー |
CLXKEBVNFGJZPH-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(CC1O2)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine](/img/structure/B13531988.png)
![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13531990.png)

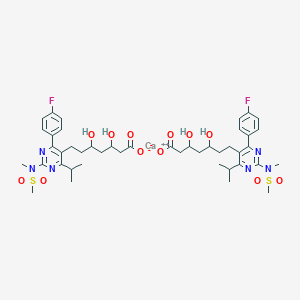
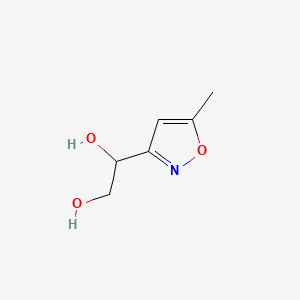
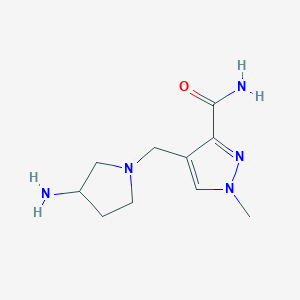

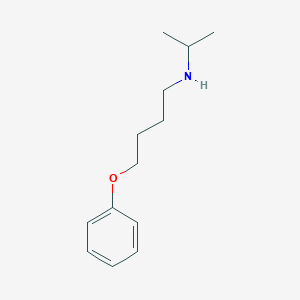
![(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans](/img/structure/B13532042.png)

